N-(4-chlorobenzyl)biphenyl-4-carboxamide

Description

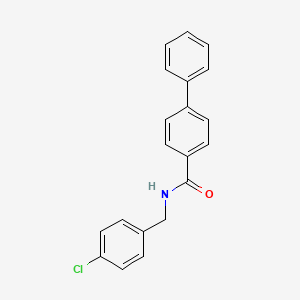

N-(4-Chlorobenzyl)biphenyl-4-carboxamide is a carboxamide derivative featuring a biphenyl core linked to a 4-chlorobenzyl group via an amide bond. Carboxamides are widely explored in medicinal chemistry due to their versatility in drug design, particularly in antifungal and antitumor contexts . The 4-chlorobenzyl moiety is notable for its electron-withdrawing properties, which may enhance binding affinity to biological targets, as seen in related compounds like Indibulin, a tubulin inhibitor with antitumor activity .

The compound can be synthesized via amide coupling reactions, similar to methods described for structurally related molecules. For instance, biphenyl-4-carboxylic acid derivatives are often coupled with substituted amines or benzyl halides under basic conditions .

Properties

Molecular Formula |

C20H16ClNO |

|---|---|

Molecular Weight |

321.8 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-4-phenylbenzamide |

InChI |

InChI=1S/C20H16ClNO/c21-19-12-6-15(7-13-19)14-22-20(23)18-10-8-17(9-11-18)16-4-2-1-3-5-16/h1-13H,14H2,(H,22,23) |

InChI Key |

LMBOCAMGMCATGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)biphenyl-4-carboxamide typically involves the reaction of biphenyl-4-carboxylic acid with 4-chlorobenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)biphenyl-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted biphenyl carboxamides .

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its activity against various cancer cell lines.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)biphenyl-4-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound binds to the active site of these enzymes, preventing the breakdown of neurotransmitters and leading to increased neurotransmitter levels. This mechanism is relevant for its potential use in treating neurological disorders .

Comparison with Similar Compounds

A. Antifungal Activity

- Sulfonamide vs. Chlorobenzyl Groups: The sulfamoylbenzyl derivative (Compound 3) exhibits fungistatic activity against Candida albicans (MIC: 250 µg/mL), while its hydrochloride salt (13.HCl) shows fungicidal effects against C. glabrata (MFC: 1,000 µg/mL) .

- Cytotoxicity : Arylsulfonamides like Compound 3 demonstrate low cytotoxicity in mammalian cells, a critical factor for therapeutic development . Data for N-(4-chlorobenzyl)biphenyl-4-carboxamide is lacking, but structural parallels suggest similar safety profiles.

B. Antitumor Potential

- Chlorobenzyl Moieties : The 4-chlorobenzyl group is a common feature in antitumor agents, such as Indibulin, which inhibits tubulin polymerization . While this compound’s mechanism remains unstudied, its biphenyl core may facilitate intercalation or receptor binding, akin to HDAC inhibitors .

- Pyrazole Derivatives : Compound 6b (a pyrazole-containing 4-chlorobenzyl derivative) exhibits antitumor and radio-sensitizing activities in breast cancer models, highlighting the therapeutic versatility of this substituent .

D. Physicochemical Properties

- The 4-chlorobenzyl group may similarly improve membrane permeability.

- Crystallography : Piperazine-containing carboxamides adopt chair conformations in crystal structures, stabilizing intermolecular hydrogen bonds . Such structural data aids in rational drug design for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.